Cas no 2034470-95-4 (2-(1H-Indol-1-yl)-1-[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]ethanone)
![2-(1H-Indol-1-yl)-1-[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]ethanone structure](https://ja.kuujia.com/scimg/cas/2034470-95-4x500.png)
2-(1H-Indol-1-yl)-1-[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]ethanone 化学的及び物理的性質
名前と識別子
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- 2-(1H-Indol-1-yl)-1-[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]ethanone
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- インチ: 1S/C20H18F3N3O2/c21-20(22,23)15-5-8-24-18(11-15)28-16-7-10-26(12-16)19(27)13-25-9-6-14-3-1-2-4-17(14)25/h1-6,8-9,11,16H,7,10,12-13H2
- InChIKey: SHJYKOUIPABOHS-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCC(OC2=NC=CC(C(F)(F)F)=C2)C1)CN1C2=C(C=CC=C2)C=C1
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 550.4±50.0 °C(Predicted)
- 酸度系数(pKa): 1.40±0.20(Predicted)
2-(1H-Indol-1-yl)-1-[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6476-2884-20μmol |
2-(1H-indol-1-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one |
2034470-95-4 | 90%+ | 20μl |
$79.0 | 2023-04-25 | |
Life Chemicals | F6476-2884-1mg |
2-(1H-indol-1-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one |
2034470-95-4 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
Life Chemicals | F6476-2884-3mg |
2-(1H-indol-1-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one |
2034470-95-4 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
Life Chemicals | F6476-2884-4mg |
2-(1H-indol-1-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one |
2034470-95-4 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
Life Chemicals | F6476-2884-2μmol |
2-(1H-indol-1-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one |
2034470-95-4 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
Life Chemicals | F6476-2884-2mg |
2-(1H-indol-1-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one |
2034470-95-4 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
Life Chemicals | F6476-2884-15mg |
2-(1H-indol-1-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one |
2034470-95-4 | 90%+ | 15mg |
$89.0 | 2023-04-25 | |
Life Chemicals | F6476-2884-5μmol |
2-(1H-indol-1-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one |
2034470-95-4 | 90%+ | 5μl |
$63.0 | 2023-04-25 | |
Life Chemicals | F6476-2884-5mg |
2-(1H-indol-1-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one |
2034470-95-4 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
Life Chemicals | F6476-2884-25mg |
2-(1H-indol-1-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one |
2034470-95-4 | 90%+ | 25mg |
$109.0 | 2023-04-25 |
2-(1H-Indol-1-yl)-1-[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]ethanone 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
2-(1H-Indol-1-yl)-1-[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]ethanoneに関する追加情報
Comprehensive Overview of 2-(1H-Indol-1-yl)-1-[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]ethanone (CAS No. 2034470-95-4)
2-(1H-Indol-1-yl)-1-[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]ethanone (CAS No. 2034470-95-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound belongs to the class of indole derivatives, which are widely recognized for their biological activity and versatility in drug discovery. The presence of a trifluoromethylpyridine moiety further enhances its potential applications, making it a subject of interest for researchers exploring novel therapeutic agents.
The molecular structure of 2-(1H-Indol-1-yl)-1-[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]ethanone combines an indole ring with a pyrrolidine scaffold, linked via an ethanone bridge. This configuration is particularly noteworthy because it integrates multiple pharmacophores, which are structural units responsible for a compound's biological activity. The trifluoromethyl group attached to the pyridine ring is a common feature in modern medicinal chemistry, as it often improves metabolic stability and binding affinity to target proteins.
In recent years, the demand for indole-based compounds has surged, driven by their applications in treating neurological disorders, inflammation, and infectious diseases. Researchers are particularly interested in how 2-(1H-Indol-1-yl)-1-[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]ethanone interacts with biological systems, given its potential to modulate key signaling pathways. For instance, indole derivatives are known to influence serotonin receptors, which play a critical role in mood regulation and cognitive function.
Another area of growing interest is the use of trifluoromethylpyridine derivatives in agrochemicals. The trifluoromethyl group is known to enhance the bioavailability and pesticidal activity of compounds, making them valuable in crop protection. While 2-(1H-Indol-1-yl)-1-[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]ethanone is primarily studied for pharmaceutical applications, its structural attributes suggest potential utility in developing next-generation agrochemicals as well.
The synthesis of 2-(1H-Indol-1-yl)-1-[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]ethanone involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent coupling with the indole moiety. Researchers often employ palladium-catalyzed cross-coupling reactions to achieve high yields and purity. The compound's CAS No. 2034470-95-4 serves as a unique identifier, facilitating its procurement and regulatory compliance in various jurisdictions.
From a commercial perspective, the market for indole and pyridine derivatives is expanding, with pharmaceutical companies investing heavily in novel compounds for drug development. The versatility of 2-(1H-Indol-1-yl)-1-[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]ethanone makes it a candidate for licensing or further development by biotech firms. Additionally, academic institutions are exploring its mechanistic pathways to uncover new therapeutic targets.
In summary, 2-(1H-Indol-1-yl)-1-[3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-1-pyrrolidinyl]ethanone (CAS No. 2034470-95-4) represents a promising compound with broad applications in medicinal chemistry and agrochemical research. Its unique structural features, combined with the growing demand for indole and trifluoromethylpyridine derivatives, position it as a valuable subject for ongoing scientific inquiry. As research progresses, this compound may pave the way for innovative treatments and sustainable agricultural solutions.
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